N2-(4-nitrophenyl)-[1,3]thiazolo[5,4-d]pyrimidine-2,7-diamine
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Overview
Description
“N~2~-(4-nitrophenyl)[1,3]thiazolo[5,4-d]pyrimidine-2,7-diamine” is a complex organic compound that belongs to the class of thiazolopyrimidines . Thiazolopyrimidines are known for their wide range of biological activities .
Synthesis Analysis
The synthesis of such compounds often involves reactions with hydrazonoyl halides . For instance, a series of 1,3,4-thiadiazoles, 5-arylazothiazoles and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Molecular Structure Analysis
The molecular structure of such compounds can be analyzed using various spectroscopic techniques. For instance, IR, 1H NMR, 13C NMR, and mass spectra can be used to determine the structure .Chemical Reactions Analysis
The chemical reactions involving these compounds often involve nucleophilic attack and rearrangement processes . For example, the proposed reaction mechanism involved nucleophilic attack of the sulfur atom of 1 on the electrophilic cationic center with the formation of intermediate product 10a, which underwent [3,3]-Claisen rearrangement to give vinyliodonium ylide 10b .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds can be determined using various analytical techniques. For instance, IR spectrum can provide information about the functional groups present in the compound . 1H NMR and 13C NMR can provide information about the hydrogen and carbon environments in the molecule .Scientific Research Applications
Synthesis and Chemical Properties
- Efficient Synthesis Methods : Hosseini and Bayat (2019) developed an efficient and straightforward synthesis of N-fused heterocyclic compounds, including derivatives of N
2-(4-nitrophenyl)[1,3]thiazolo[5,4-d]pyrimidine-2,7-diamine, through a five-component cascade reaction (Hosseini & Bayat, 2019). - Synthesis and Properties : Senga et al. (1982) described the synthesis and properties of thiazolo[5,4-d]pyrimidine 1-oxides, a versatile intermediate for preparing various thiazolo[5,4-d]pyrimidine derivatives (Senga, Ichiba, Kanazawa, & Nishigaki, 1982).
- Microwave-Assisted Synthesis : Nagaraju et al. (2020) developed a microwave-assisted synthesis method for thiazole/benzothiazole fused pyranopyrimidine derivatives, demonstrating the versatility of thiazolo[5,4-d]pyrimidine derivatives in chemical synthesis (Nagaraju, Reddy, Padmaja, & Ugale, 2020).
Biological and Pharmacological Applications
- Biological Activity Studies : Gorle et al. (2016) investigated the larvicidal activity of pyrimidine-linked derivatives, including those related to N
2-(4-nitrophenyl)[1,3]thiazolo[5,4-d]pyrimidine-2,7-diamine (Gorle, Maddila, Chokkakula, Lavanya, Singh, & Jonnalagadda, 2016). - Drug Discovery Applications : Kuppast and Fahmy (2016) discussed thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery, highlighting the broad range of pharmacological activities of these compounds (Kuppast & Fahmy, 2016).
Structural and Molecular Studies
- Molecular and Supramolecular Structures : Vicentes et al. (2019) conducted a study on amino-substituted benzimidazole-pyrimidine hybrids, providing insights into the molecular and supramolecular structures of these compounds (Vicentes, Rodríguez, Ochoa, Cobo, & Glidewell, 2019).
- Crystal Structures and Molecular Conformations : Zhong and Xiang (2001) determined the crystal structures and explored the molecular conformations of N-phenylmethylene-2-thiazoleamine species, including N
2-(4-nitrophenyl) analogs (Zhong & Xiang, 2001).
Future Directions
Mechanism of Action
Target of Action
Thiazolo[3,2-a]pyrimidines, a structurally similar class of compounds, have been consistently regarded as structural analogs of biogenic purine bases and can be considered as potential purine antagonists .
Mode of Action
It’s worth noting that compounds with a nitro group in the phenyl ring, such as this one, have shown improved activity against gram-negative bacteria .
Biochemical Pathways
Thiazolo[3,2-a]pyrimidines have been associated with a wide range of biological activities, including anti-inflammatory, antihypertensive, antiviral, antioxidant, antitumor, anti-hiv, calcium channel blocking, acetylcholine esterase inhibitory, cdc25b phosphatase inhibitory, bcl-2 family proteins inhibitory, glutamate receptor antagonistic, and 5-ht2a receptor antagonistic activities .
Result of Action
Properties
IUPAC Name |
2-N-(4-nitrophenyl)-[1,3]thiazolo[5,4-d]pyrimidine-2,7-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N6O2S/c12-9-8-10(14-5-13-9)20-11(16-8)15-6-1-3-7(4-2-6)17(18)19/h1-5H,(H,15,16)(H2,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOBJMMRTOOIGMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC3=C(N=CN=C3S2)N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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